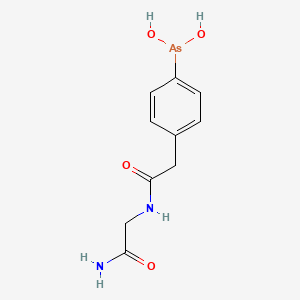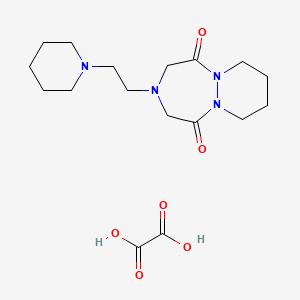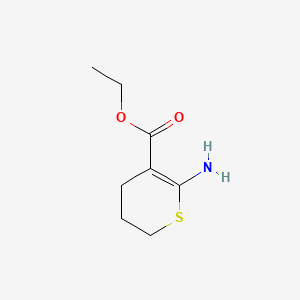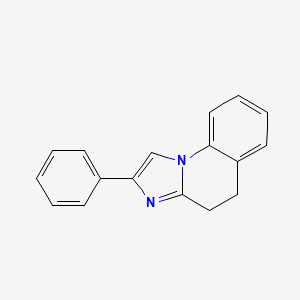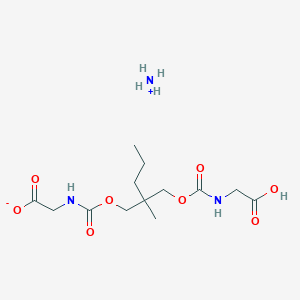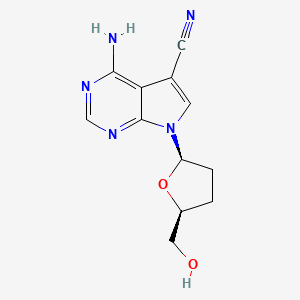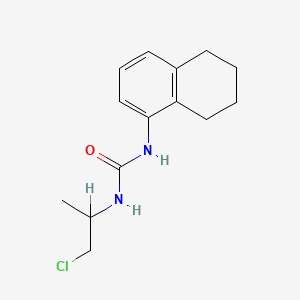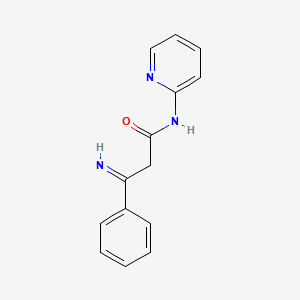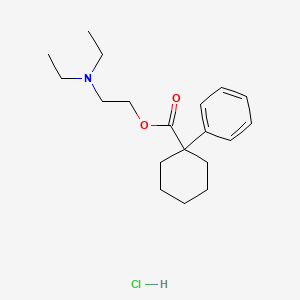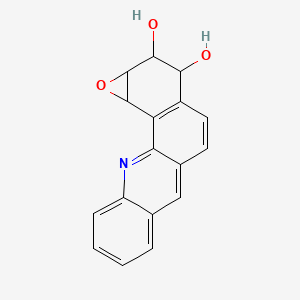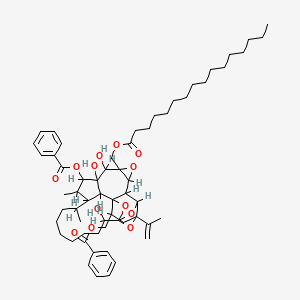
Gnidimacrin-20-palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gnidimacrin-20-palmitate involves the esterification of gnidimacrin with palmitic acid. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
the extraction and isolation from natural sources, such as Gnidia subcordata, remain a viable method for obtaining this compound .
化学反応の分析
Types of Reactions
Gnidimacrin-20-palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the diterpenoid structure.
Reduction: Reduction reactions can alter the ester bond, potentially converting it back to the alcohol and acid components.
Substitution: Substitution reactions can occur at various positions on the diterpenoid skeleton, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Gnidimacrin-20-palmitate has a wide range of scientific research applications:
作用機序
Gnidimacrin-20-palmitate exerts its effects primarily through the activation of protein kinase C (PKC). This activation leads to various downstream effects, including the inhibition of cyclin-dependent kinase 2 (cdk2) activity, resulting in cell cycle arrest at the G1 phase . The compound’s ability to activate PKC is a key factor in its antitumor and anti-HIV activities .
類似化合物との比較
Similar Compounds
Gnidimacrin: The parent compound of Gnidimacrin-20-palmitate, known for its potent biological activities.
Stellerarin: Another diterpenoid ester with antitumor properties.
Stelleramacrin: A novel compound with similar antitumor and cytotoxic activities.
Uniqueness
This compound is unique due to its specific esterification with palmitic acid, which may enhance its biological activity and stability compared to its parent compound, Gnidimacrin .
特性
CAS番号 |
60796-71-6 |
|---|---|
分子式 |
C60H84O13 |
分子量 |
1013.3 g/mol |
IUPAC名 |
[12-benzoyloxy-9-(hexadecanoyloxymethyl)-10,11,22-trihydroxy-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate |
InChI |
InChI=1S/C60H84O13/c1-6-7-8-9-10-11-12-13-14-15-16-17-28-35-46(62)68-38-57-52(70-57)48-51-56(39(2)3)36-44(37-67-53(63)42-30-23-20-24-31-42)59(48)49-47(40(4)29-22-18-19-27-34-45(61)60(71-51,72-56)73-59)41(5)50(58(49,66)55(57)65)69-54(64)43-32-25-21-26-33-43/h20-21,23-26,30-33,40-41,44-45,47-52,55,61,65-66H,2,6-19,22,27-29,34-38H2,1,3-5H3 |
InChIキー |
FIXBTCJNFYGENP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC12C(O1)C3C4C5(CC(C36C7C(C(CCCCCCC(C(O4)(O5)O6)O)C)C(C(C7(C2O)O)OC(=O)C8=CC=CC=C8)C)COC(=O)C9=CC=CC=C9)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


